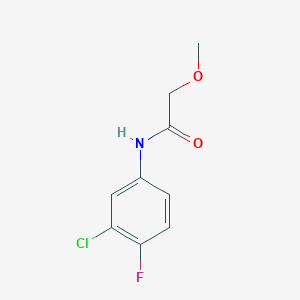![molecular formula C23H26N2O B5788326 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound commonly known as MNA-716. It is a selective serotonin receptor agonist that has been widely used in scientific research for its potential therapeutic applications. The compound was first synthesized in the early 2000s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of MNA-716 is not fully understood, but it is known to act as a selective serotonin receptor agonist. Specifically, it binds to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. By activating these receptors, MNA-716 may modulate the release of neurotransmitters such as dopamine and serotonin, leading to its therapeutic effects.
Biochemical and Physiological Effects
MNA-716 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNA-716 in lab experiments is its selectivity for serotonin receptors, which allows for more precise targeting of specific pathways. However, the compound's complex mechanism of action and potential off-target effects may also pose challenges in interpreting experimental results. Additionally, the compound's high cost and limited availability may restrict its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on MNA-716. One area of interest is the compound's potential use in the treatment of drug addiction, particularly in reducing the reinforcing effects of drugs of abuse. Other potential applications include the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the compound's mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of MNA-716 involves a multi-step process that begins with the reaction of 4-methoxy-1-naphthaldehyde with 2-methylphenylpiperazine. This reaction results in the formation of an intermediate product, which is then further reacted with a reducing agent to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MNA-716 has been used extensively in scientific research for its potential therapeutic applications. The compound has shown promise in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and as an analgesic.
Eigenschaften
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-18-7-3-6-10-22(18)25-15-13-24(14-16-25)17-19-11-12-23(26-2)21-9-5-4-8-20(19)21/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFKKSILLCYFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthalen-1-yl)methyl]-4-(2-methylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)


![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)
![methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycine](/img/structure/B5788332.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)
![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]azepane](/img/structure/B5788360.png)
